![molecular formula C16H22N4O2 B4702368 1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide](/img/structure/B4702368.png)
1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide
Overview
Description
1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent.
Mechanism of Action
1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide is believed to work by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that regulate the immune response. Specifically, 1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide activates the production of interferon-alpha and tumor necrosis factor-alpha, which have been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, 1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide has been shown to increase blood flow to tumors, which can enhance the delivery of other anti-cancer agents. 1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide is its potential use as an anti-cancer agent. Its ability to induce tumor necrosis and inhibit tumor growth make it a promising candidate for further study. However, there are also limitations to using 1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide in lab experiments. For example, it has a short half-life, which makes it difficult to study its effects over a long period of time. Additionally, the mechanism of action of 1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide is not fully understood, which makes it difficult to predict its effects in different contexts.
Future Directions
There are several future directions for the study of 1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide. One area of research is the development of more effective synthesis methods, which could improve the yield and purity of the compound. Another area of research is the study of 1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide in combination with other anti-cancer agents, which could enhance its anti-tumor effects. Additionally, further research is needed to understand the mechanism of action of 1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide and its effects in different contexts, such as in combination with radiation therapy or in the treatment of other diseases.
Scientific Research Applications
1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide has been studied extensively for its potential use as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer. 1-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
1-(4,7-dimethyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-9-7-12-14(13(21)8-9)10(2)18-16(19-12)20-5-3-11(4-6-20)15(17)22/h9,11H,3-8H2,1-2H3,(H2,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWDXOIPLALDBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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